5-(tert-Butyl)oxazole-2-carboxylic acid
Overview
Description
5-(tert-Butyl)oxazole-2-carboxylic acid is a chemical compound that belongs to the class of oxazoles, a group of heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound, like other oxazoles, is of interest for its potential in various chemical and pharmaceutical applications due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of oxazole derivatives, including those substituted with tert-butyl groups, often involves cascade reactions or multicomponent reactions. For instance, a Ce(OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide has been developed, allowing the synthesis of diversely functionalized oxazoles under mild conditions (Cao et al., 2020). Another example is the synthesis of tert-alkyl amino hydroxy carboxylic esters via an oxazolone-mediated ene-type reaction with enol ethers (Mosey et al., 2008).
Molecular Structure Analysis
The structure of 5-(tert-Butyl)oxazole-2-carboxylic acid derivatives has been elucidated using various spectroscopic methods and sometimes confirmed by single-crystal X-ray diffraction analysis. The molecular structure is characterized by the presence of the oxazole ring and the tert-butyl group, contributing to the compound's unique chemical behavior and reactivity (Li et al., 2008).
Chemical Reactions and Properties
Oxazoles, including 5-(tert-Butyl)oxazole-2-carboxylic acid, participate in various chemical reactions that highlight their reactivity and potential application in synthetic chemistry. For example, they can undergo cycloaddition reactions, such as those catalyzed by ruthenium for the synthesis of triazole derivatives (Ferrini et al., 2015), or multicomponent reactions for assembling triazole-oxazole derivatives (Cao et al., 2020).
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of 2-Alkynyl Oxazoles : A novel protocol for synthesizing 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids, including 5-(tert-Butyl)oxazole-2-carboxylic acid, has been developed. These oxazoles demonstrate biological activity and show potential in cancer treatment, particularly against human gastric cancer cells and bladder tumor cells (Cao et al., 2020).
Synthesis of Recifeiolide and Curvularin : Oxazoles, like 5-(tert-Butyl)oxazole-2-carboxylic acid, can act as activated carboxylates in photooxygenation processes. This property is leveraged in the synthesis of macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).
Creation of Triazole-Oxazole Derivatives : A cerium(III) triflate-catalyzed reaction involving 5-(tert-Butyl)oxazole-2-carboxylic acid leads to the assembly of multi-substituted triazole-oxazole derivatives. These compounds display anticancer activities, particularly against human gastric cancer cells (Cao et al., 2020).
Chemical Synthesis and Applications
Synthesis of Substituted Pyrazinecarboxamides : Research shows the potential of using 5-(tert-Butyl)oxazole-2-carboxylic acid in the synthesis of substituted pyrazinecarboxamides. These compounds have applications in anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
Diastereoselective Synthesis of Oxazoline-Carboxylates : A study demonstrates the high diastereoselectivity in synthesizing 2-oxazoline-4-carboxylates using 5-alkoxyoxazole, with applications in creating biologically significant chiral compounds (Suga et al., 1994).
Hydroformylation of Oxazoline Derivatives : Hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate gives rise to important intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
properties
IUPAC Name |
5-tert-butyl-1,3-oxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNWSGXUJZAXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)oxazole-2-carboxylic acid |
Synthesis routes and methods
Procedure details
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